molecular formula C19H17BrN2O6S B3671475 [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate

Cat. No.: B3671475
M. Wt: 481.3 g/mol
InChI Key: JEKDFSWAJDOJQV-UHFFFAOYSA-N
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Description

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, methoxy, morpholine, carbothioyl, and nitrobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Methoxylation: Addition of the methoxy group.

    Morpholine Carbothioylation: Attachment of the morpholine and carbothioyl groups.

    Nitration: Incorporation of the nitrobenzoate group.

Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, morpholine and thiocarbonyl chloride for carbothioylation, and nitric acid for nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrobenzoate group may participate in redox reactions, while the morpholine and carbothioyl groups can interact with protein active sites.

Comparison with Similar Compounds

[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

IUPAC Name

[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O6S/c1-26-16-11-12(18(29)21-6-8-27-9-7-21)10-14(20)17(16)28-19(23)13-4-2-3-5-15(13)22(24)25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDFSWAJDOJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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